Tocopherol calcium succinate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tocopherol succinate derivatives involves the esterification of tocopherol with succinic acid or its anhydride, leading to a variety of tocopherol succinate compounds, including tocopherol polyethylene glycol succinate (TPGS). These processes aim to enhance the water solubility and biological activity of tocopherol. The synthesis methods vary, with some focusing on the esterification reaction efficiency and others on the introduction of specific functional groups to achieve desired properties (Yi De-lian, 2006).

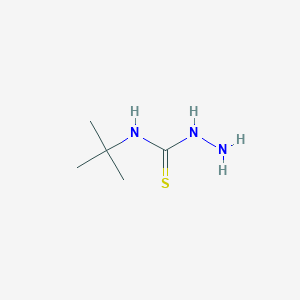

Molecular Structure Analysis

Structural studies of tocopherol succinate derivatives, including α-tocopheryl succinate, reveal the importance of the succinic moiety in their biological activity. X-ray and Natural Bond Orbital (NBO) structural analyses highlight the out-of-planarity deformation of the aryl ring in the chroman-6-ol system and the significance of the succinate group in forming stable, dimeric structures in crystals. These structural features are crucial for understanding the molecular basis of the compound's properties and interactions (P. Wałejko et al., 2019).

Chemical Reactions and Properties

Tocopherol succinate derivatives undergo various chemical reactions, including hydrolysis and interactions with enzymes within cells. These reactions are essential for their biological activities, including the delivery of tocopherol into cells. The enzymatic activity towards tocopherol succinate phospholipid conjugates, for instance, demonstrates the specificity of these compounds in biological systems, influencing their potential therapeutic applications (P. J. Pedersen et al., 2012).

Physical Properties Analysis

The physical properties of tocopherol succinate derivatives, such as solubility, are significantly improved compared to tocopherol. This enhancement is primarily due to the introduction of the succinate group, which increases the compound's water solubility, making it more applicable in various formulations. The self-assembly structures of these compounds in water, which can vary from vesicular to elongated micelles, further illustrate their unique physical properties (B. Folmer et al., 2009).

Chemical Properties Analysis

The chemical properties of tocopherol succinate derivatives, such as their reactivity and interactions with biological molecules, are central to their biological effects. These compounds exhibit a range of activities from antioxidant properties to specific interactions with cellular components, influencing cell viability and apoptosis. Their ability to induce morphological changes and growth inhibition in cancer cells highlights the potential therapeutic applications of these compounds (K. Prasad & J. Edwards‐Prasad, 1982).

Applications De Recherche Scientifique

Cancer Treatment : α-Tocopheryl succinate has been shown to selectively kill cancer cells, including multiple hematopoietic and carcinoma cell lines, while being non-toxic to normal cells. This suggests its potential in cancer therapy and prevention without significant side-effects (Neuzil et al., 2001).

Protection Against Cell Injury : Research indicates that α-tocopheryl succinate protects cells against chemical-induced injury, particularly in hepatocytes. It was observed that vitamin E (α-tocopheryl succinate) at certain concentrations protected calcium-depleted hepatocytes against toxicity (Pascoe & Reed, 1987).

Radioprotective Efficacy : α-Tocopherol succinate has been explored as a potential radioprotective agent. It was found to modulate the expression of antioxidant enzymes and inhibit the expression of oncogenes in irradiated mice. Additionally, it demonstrated an increase in bone marrow cellularity and spleen colony-forming units in irradiated mice (Singh et al., 2011).

Enhancing Drug Efficacy : Alpha-tocopheryl polyethylene glycol succinate (TPGS) has been used to enhance the bioavailability of poorly absorbed drugs and as a vehicle for drug delivery systems. It was more effective than Tocopheryl Succinate at inducing apoptosis and generating reactive oxygen species, suggesting its increased ability to induce apoptosis (Youk et al., 2005).

Ototoxicity Protection : α-Tocopherol succinate significantly reduced cisplatin-induced hair cell loss in auditory cells, mediated by its scavenging activity against reactive oxygen species (ROS) and inhibition of apoptosis (Kim et al., 2016).

Safety And Hazards

Orientations Futures

Vitamin E, including tocopherols and tocotrienols, has been very successful in hip and knee arthroplasty, used to confer resistance to oxidation to irradiated UHMWPE . The positive results of these studies have made vitamin E an important object of research in the biomedical field, highlighting other important properties, such as anti-bacterial, -inflammatory, and -cancer activities . There is ongoing research that proposes that the alpha-tocopherol succinate compound itself is capable of eliciting anti-cancer and inflammation mediation activities that are unique from the alpha-tocopherol form and other alpha-tocopherol esters .

Propriétés

IUPAC Name |

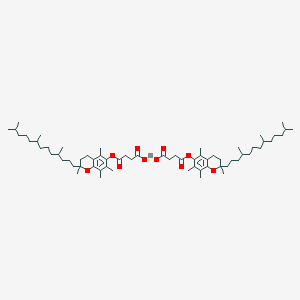

calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBRBCVWVLFHH-QAKUKHITSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H106CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tocopherol calcium succinate | |

CAS RN |

14464-85-8, 14638-18-7 | |

| Record name | Tocopherol calcium succinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol calcium succinate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)

![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)